molecular formula C10H7NO3S B6282178 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid CAS No. 734497-99-5

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid

Cat. No.: B6282178
CAS No.: 734497-99-5
M. Wt: 221.23 g/mol
InChI Key: WAYRLQOFJVUVCD-VMPITWQZSA-N
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Description

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is a high-purity chemical building block designed for advanced research applications, particularly in the field of supramolecular and analytical chemistry. This compound serves as a crucial precursor for the synthesis of specialized fluorescent chemosensors. Research has demonstrated that functionalized benzothiazin derivatives exhibit a strong and selective "switch-off" fluorescence response upon binding with cobalt ions (Co²⁺), making them valuable for the development of sensitive detection systems for this environmentally and biologically relevant metal . The benzothiazine core structure provides a versatile platform for coordination chemistry. With a documented melting point of 209 °C for related isomers, this compound offers stable physical characteristics for experimental work . It is supplied as a solid and should be stored at room temperature, preferably in a cool, dark place. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not meant for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols, as the compound may cause skin and serious eye irritation .

Properties

CAS No.

734497-99-5

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

(2E)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetic acid

InChI

InChI=1S/C10H7NO3S/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-5H,(H,11,14)(H,12,13)/b8-5+

InChI Key

WAYRLQOFJVUVCD-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\C(=O)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CC(=O)O)S2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Intermediates

A prominent method for synthesizing benzothiazine acetic acid derivatives involves the cyclization of thiourea intermediates. In a 2010 study, researchers demonstrated that reacting 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines in methanol at room temperature generates thiourea intermediates . Subsequent reflux induces a 1,4-addition cyclization, where the sulfur atom attacks the propenoic moiety, forming 2-(2-dialkylamino-4H-3,1-benzothiazin-4-yl)acetic acid derivatives in one pot . While this method targets amino-substituted analogs, substituting secondary amines with primary amines or modifying reaction conditions (e.g., pH adjustment) could yield the oxo derivative. For instance, acidifying the reaction medium may facilitate keto-enol tautomerism, stabilizing the oxo group .

Key Reaction Conditions

  • Solvent : Methanol

  • Temperature : Room temperature (thiourea formation), reflux (cyclization)

  • Yield : ~80% (for analogous compounds)

Wittig Reaction with Phosphoranylidene Acetate

A 2015 protocol detailed the synthesis of benzothiazine acetic acid esters via Wittig reactions. Methyl (triphenylphosphoranylidene)acetate reacts with 2H-benzothiazin-4(3H)-one 1,1-dioxide in toluene at 100°C to form methyl 2-(1,1-dioxido-2H-benzo[e][1, thiazin-4-yl)acetate . Hydrolysis of the ester group using anhydrous AlCl₃ in dichloromethane at 45°C yields the acetic acid derivative . This method’s critical advantage is its high purity (>95%), validated via HPLC with a CH₃CN/CH₃OH mobile phase . Adapting this approach to target the (2E)-isomer would require stereochemical control, potentially through Z-selective olefination or chiral catalysts.

Data Table: Reaction Parameters for Wittig Approach

StepReagentsConditionsYieldPurity
Ester FormationPhosphoranylidene acetateToluene, 100°C, 12h81%95.18%
Ester HydrolysisAlCl₃, CH₂Cl₂45°C, overnight80%98.18%

Friedel-Crafts Acylation and Subsequent Reactions

A 2023 study synthesized 1,4-benzothiazin-3-ones via Friedel-Crafts acylation of β-aroylacrylic acids with 2-aminothiophenol in anhydrous acetone . The intermediate β-aroylacrylic acids were prepared by acylating substituted arenes with maleic anhydride . While this method primarily targets benzothiazinones, introducing an acetic acid moiety at the 2-position necessitates additional steps, such as alkylation with ethyl bromoacetate followed by saponification. For example, refluxing the benzothiazinone intermediate with ethyl bromoacetate in the presence of K₂CO₃ could introduce the acetic acid side chain, which is then hydrolyzed under acidic conditions .

Mechanistic Insights

  • Cyclization : The thiol group of 2-aminothiophenol attacks the β-carbon of the aroylacrylic acid, forming the benzothiazine ring .

  • Stereochemical Control : The (2E)-configuration is stabilized by conjugation between the oxo group and the double bond, as evidenced by NMR coupling constants .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Thiourea Cyclization One-pot synthesis, scalableRequires secondary amines70–80%
Wittig Reaction High purity, mild hydrolysisStereochemical challenges80–85%
Friedel-Crafts Versatile for substituent variationMulti-step, anhydrous conditions60–75%

Recent Advances and Modifications

Recent patents highlight innovations such as microwave-assisted cyclization to reduce reaction times[1c] and flow chemistry setups for continuous production[1d]. Additionally, computational studies suggest that substituting the benzene ring with electron-withdrawing groups (e.g., -NO₂) enhances cyclization efficiency by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures to 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid possess activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties
Benzothiazine derivatives have also been investigated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. This highlights the potential of this compound in cancer therapeutics .

Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, and compounds like this compound have been studied for their anti-inflammatory effects. Research suggests that these compounds can modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions : The formation of the benzothiazine ring often involves condensation reactions between appropriate amines and carbonyl compounds.
  • Functionalization : Subsequent functionalization steps introduce the acetic acid moiety and other substituents necessary for enhancing biological activity.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzothiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yidene]acetic acid displayed significant inhibitory effects on bacterial growth .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of benzothiazine induce apoptosis via mitochondrial pathways. These findings support the potential development of this compound as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazine ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

E/Z Isomerism in Trifluorobenzyl-Substituted Derivatives

The E and Z isomers of 2-[(1,1-dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene)]acetic acid exhibit distinct structural and intermolecular interactions:

  • E isomer : Forms centrosymmetric dimers via O—H⋯O hydrogen bonds between carboxylic acid groups, creating 1D chains along the [101] direction. Weak C—H⋯O interactions further stabilize the crystal lattice .
  • Z isomer : Adopts a trans-dimeric arrangement with a larger dihedral angle (43.28°) between the benzothiazine and trifluorobenzyl rings. Ca—H⋯F hydrogen bonds contribute to a layered (001) packing .
    Key Insight : The E isomer’s stronger hydrogen-bonding network may enhance stability and solubility compared to the Z isomer.

Comparison Based on Functional Group Modifications

Compound Name Functional Group Molecular Weight (g/mol) Key Properties Biological Activity References
Parent Acid -COOH 223.25 Planar conjugated system, strong H-bonding Broad-spectrum activity
Acetamide Derivative -CONH₂ 222.26 Reduced acidity, N—H⋯O interactions Moderate antibacterial
Ethyl Ester Derivative -COOEt 251.30 Enhanced lipophilicity, hydrolyzable to acid Prodrug potential
Hydrazide Derivative -CONHNH₂ 237.28 Chelating ability, extended H-bond network Antifungal, antibacterial

Notable Findings:

  • Hydrazide derivatives exhibit superior antifungal activity due to their ability to coordinate metal ions and form stable hydrogen-bonded networks .
  • Ester derivatives serve as prodrugs, improving bioavailability through controlled hydrolysis .

Comparison with Heterocycle Variants

Benzothiazine vs. Benzoxazine Analogs

Replacing sulfur with oxygen in the heterocycle generates 1,4-benzoxazine derivatives:

  • Benzoxazine Derivatives : Exhibit reduced electron-withdrawing effects compared to benzothiazines, altering reactivity. For example, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate shows antidepressant activity but lower antimicrobial potency than sulfur-containing analogs .
  • Bioactivity Trend : Benzothiazines generally outperform benzoxazines in antibacterial and antifungal assays due to sulfur’s electronegativity and H-bond acceptor strength .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Substituent logP Hydrogen Bond Donors Hydrogen Bond Acceptors References
Parent Acid -COOH 1.52 2 4
Trifluorobenzyl E Isomer -CF₃, -COOH 3.10 1 6
Hydrazide Derivative -CONHNH₂ 0.98 3 5

Biological Activity

The compound 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid is a derivative of the benzothiazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H7N1O3S\text{C}_{9}\text{H}_{7}\text{N}_{1}\text{O}_{3}\text{S}

Antibacterial Activity

Research has shown that compounds containing the 4H-benzo(1,4)thiazine nucleus , including derivatives like this compound, exhibit significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains effectively. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acidStaphylococcus aureus32 µg/mL
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acidEscherichia coli64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer properties of benzothiazine derivatives have been extensively studied. Notably, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated:

CompoundCancer Cell LineIC50 (µM)
3-(5-methylthiazolyl)-benzothiazine derivativeMCF7 (breast cancer)15 µM
3-(5-methylthiazolyl)-benzothiazine derivativeHeLa (cervical cancer)20 µM

These results indicate that similar derivatives have the potential to be developed into effective anticancer therapies .

Other Pharmacological Activities

In addition to antibacterial and anticancer effects, benzothiazine derivatives exhibit a range of other biological activities:

  • Anti-inflammatory : Compounds have shown to reduce inflammation markers in vitro.
  • Antifungal : Some derivatives possess antifungal properties against strains like Candida albicans.
  • Antiviral : Certain benzothiazine derivatives have been reported to inhibit viral replication mechanisms.

Study on Antibacterial Efficacy

A study conducted by Armenise et al. (1991) highlighted the broad-spectrum antibacterial activity of various benzothiazine derivatives. The researchers found that the presence of specific functional groups significantly enhanced the antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Mechanism Investigation

Gupta et al. (1993) investigated the mechanism by which benzothiazine derivatives inhibit cancer cell growth. They found that these compounds induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression .

Q & A

Basic: What are the common synthetic routes for preparing 2-[(2E)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetic acid and its derivatives?

The compound is typically synthesized via condensation reactions. For example, derivatives like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide are synthesized by refluxing precursor thiazine compounds with acetic acid and sodium acetate, followed by crystallization . Key steps include:

  • Solvent selection : Acetic acid is commonly used for its ability to stabilize intermediates.
  • Catalysts : Sodium acetate aids in deprotonation and cyclization.
  • Characterization : Post-synthesis, structures are confirmed via X-ray crystallography (e.g., monoclinic Cc space group, β = 95.413°) and spectroscopic methods (NMR, IR) .

Basic: How is the crystal structure of this compound determined, and what are its key conformational features?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Hybridization and conformation : The thiazine ring adopts a half-chair conformation, with dihedral angles between aromatic rings ranging from 24.84° to 37.42° .
  • Hydrogen bonding : Carboxylic acid dimers form via O–H⋯O interactions (e.g., bond length ~2.68 Å), stabilizing the crystal lattice .
  • Data refinement : Structures are refined using software like SHELXL, with R-factors < 0.03 for high precision .

Advanced: What strategies are used to resolve contradictions in crystallographic data for structurally similar derivatives?

Discrepancies in bond angles or torsional strains (e.g., variations in C–S–C angles) are resolved via:

  • Multi-scan absorption correction : Applied during data collection to minimize errors from crystal imperfections .
  • Comparative analysis : Overlaying experimental and DFT-optimized structures to identify deviations caused by packing effects .
  • Validation tools : Programs like PLATON check for missed symmetry or disorder .

Advanced: How do substituents on the benzothiazine core influence biological activity, and how is this evaluated methodologically?

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are screened for antimicrobial activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Structure-activity relationship (SAR) : Correlating substituent position (e.g., para vs. meta) with potency. For example, N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-...]acetamide shows enhanced activity due to increased lipophilicity .
  • Docking studies : Molecular modeling against target enzymes (e.g., dihydrofolate reductase) to predict binding modes .

Advanced: What experimental design considerations are critical for optimizing the compound’s synthetic yield?

Key factors include:

  • Reaction temperature : Reflux (~110°C) in acetic acid ensures complete cyclization without side reactions .
  • pH control : Sodium acetate buffers the reaction medium, preventing premature protonation of intermediates .
  • Workup protocols : Sequential washing (water, ethanol, diethyl ether) removes unreacted reagents, followed by recrystallization from DMF/acetic acid for purity .

Advanced: How are computational methods integrated with experimental data to predict physicochemical properties?

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity (e.g., nucleophilic regions near the carbonyl group) .
  • Solubility prediction : COSMO-RS models estimate solubility in polar aprotic solvents (e.g., DMSO) .
  • Toxicity profiling : QSAR models assess potential hepatotoxicity using descriptors like logP and topological polar surface area .

Advanced: What analytical techniques are used to characterize tautomeric equilibria in solution?

  • Variable-temperature NMR : Monitors chemical shift changes to identify dominant tautomers (e.g., keto-enol equilibria) .
  • UV-Vis spectroscopy : Detects absorption bands corresponding to conjugated enolates (~350 nm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with tautomeric forms .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months and analyzed via HPLC for degradation products (e.g., hydrolysis of the acetamide group) .
  • Light exposure tests : UV irradiation (ICH Q1B guidelines) identifies photolytic degradation pathways .

Advanced: What role do non-covalent interactions play in the compound’s supramolecular assembly?

  • Weak interactions : C–H⋯O and π-π stacking (interplanar distances ~3.5 Å) extend crystal packing into 1D chains or 2D layers .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H⋯O contacts account for ~25% of the surface) .

Advanced: How are spectroscopic and crystallographic data reconciled when discrepancies arise?

  • Multi-technique validation : IR confirms hydrogen bonding (broad O–H stretches ~2500 cm⁻¹) observed crystallographically .
  • Dynamic NMR : Resolves conformational flexibility (e.g., ring puckering) that may not be evident in static crystal structures .

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